2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the methylsulfanylphenyl group: This can be accomplished by reacting the intermediate with 2-(methylsulfanyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole involves its interaction with molecular targets in cells. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of cell membranes. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways and targeting key proteins involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
These compounds share the oxadiazole core structure but differ in the substituents attached to the ring.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-11(14)15-19-20-16(21-15)23-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUNBQEHHARHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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